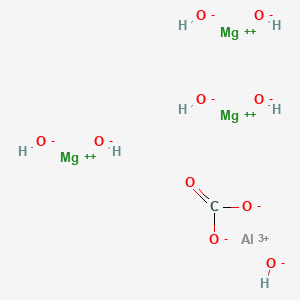Almagate anhydrous
CAS No.: 72526-11-5
Cat. No.: VC3320574
Molecular Formula: CH7AlMg3O10
Molecular Weight: 278.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72526-11-5 |
|---|---|
| Molecular Formula | CH7AlMg3O10 |
| Molecular Weight | 278.96 g/mol |
| IUPAC Name | aluminum;trimagnesium;carbonate;heptahydroxide |
| Standard InChI | InChI=1S/CH2O3.Al.3Mg.7H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;;7*1H2/q;+3;3*+2;;;;;;;/p-9 |
| Standard InChI Key | FIUBOPPLFYFRMW-UHFFFAOYSA-E |
| SMILES | C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
| Canonical SMILES | C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
Introduction
Chemical Structure and Properties
Almagate anhydrous is a crystalline aluminum-magnesium hydroxycarbonate with notable amphoteric properties. The compound exists as a complex inorganic structure with distinct chemical characteristics that contribute to its therapeutic efficacy.
Molecular Composition and Structure
Almagate anhydrous is characterized by its specific molecular formula CO₃.Al.3Mg.7HO, representing an aluminum-magnesium hydroxycarbonate complex . The anhydrous form differs from the hydrated version (Al₂Mg₆(OH)₁₄(CO₃)₂ × 4 H₂O), which is sometimes commercially available as Almax . With a molecular weight of 278.9568 g/mol, the compound features a structure that lacks water molecules of crystallization . Its systematic chemical representation illustrates the intricate relationship between the metallic elements, hydroxide groups, and carbonate components that form its structural framework.
Physical and Chemical Properties
The physical and chemical properties of almagate anhydrous significantly influence its pharmaceutical applications and clinical effectiveness. The compound demonstrates achiral stereochemistry and contains no defined stereocenters, contributing to its structural stability .
| Property | Value |
|---|---|
| Molecular Formula | CO₃.Al.3Mg.7HO |
| Molecular Weight | 278.9568 g/mol |
| Stereochemistry | ACHIRAL |
| Defined Stereocenters | 0/0 |
| Optical Activity | NONE |
| Boiling Point | 333.6°C at 760 mmHg |
| Water Solubility | Practically insoluble |
Pharmacological Mechanisms
The therapeutic value of almagate anhydrous stems from its unique pharmacological properties that enable effective acid neutralization while avoiding common limitations of other antacids.
Additional Pharmacological Effects
Beyond its primary acid-neutralizing function, almagate anhydrous demonstrates several additional pharmacological properties that enhance its clinical utility. Research has shown that the compound inhibits pepsin activity, which may provide additional protection to the gastric mucosa by reducing proteolytic damage . Furthermore, almagate has been shown to adsorb bile acids, potentially reducing their irritating effects on the esophageal and gastric mucosa .
Clinical Applications
Almagate anhydrous has established therapeutic roles in managing various gastric and esophageal conditions.
Gastric and Duodenal Ulcer Treatment
Almagate anhydrous is indicated for the treatment of duodenal, peptic, and stomach ulcers . Its acid-neutralizing properties create a less acidic environment that supports ulcer healing while protecting the gastric mucosa from further damage. Clinical evidence suggests that the compound's ability to maintain optimal gastric pH ranges for extended periods may contribute to its efficacy in ulcer management.
Gastroesophageal Reflux Disease Management
The compound plays an important role in alleviating symptoms associated with gastroesophageal reflux disease (GERD). By neutralizing stomach acid, almagate anhydrous reduces the corrosive potential of refluxed gastric contents, potentially minimizing damage to the esophageal mucosa . Comparative studies have explored its efficacy relative to other agents, such as sodium alginate, in managing GERD symptoms .
Additional Therapeutic Applications
Beyond ulcer treatment and GERD management, almagate anhydrous may be utilized in addressing symptoms of dyspepsia and heartburn . Its rapid onset of action and sustained effect make it suitable for providing prompt relief of acute symptoms while maintaining gastroprotection over extended periods.
Comparative Efficacy and Advantages
Almagate demonstrates several notable advantages when compared to other antacid formulations in both in vitro testing and clinical applications.
Comparison with Other Antacids
Research Findings and Future Directions
Scientific investigations continue to expand our understanding of almagate anhydrous and its potential applications in gastroenterology.
Key Research Outcomes
Laboratory and clinical evaluations have established almagate as an effective antacid with multiple beneficial properties. Research has demonstrated its capacity to neutralize acid rapidly, maintain appropriate gastric pH levels, inhibit pepsin activity, and adsorb bile acids—all while containing minimal sodium . These properties collectively contribute to its therapeutic profile in managing various gastrointestinal conditions.
Emerging Applications and Research Directions
Ongoing research may further elucidate the role of almagate anhydrous in specialized clinical scenarios. Additional investigations comparing almagate with newer therapeutic agents could provide insights into optimal treatment algorithms for different patient populations and specific gastric conditions. The compound's bile acid adsorption properties might warrant exploration in contexts beyond traditional antacid applications, potentially including bile acid-related disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume